methyl 2-(1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate

Description

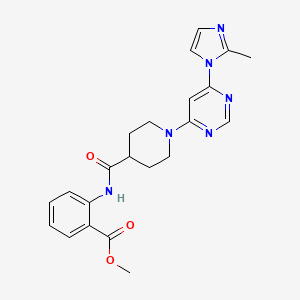

Methyl 2-(1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methylimidazole group, linked via a piperidine ring to a methyl benzoate moiety. The compound’s design integrates key pharmacophoric elements:

- Pyrimidine: Aromatic heterocycle enabling π-π stacking interactions.

- 2-Methylimidazole: Enhances binding specificity via hydrogen bonding and hydrophobic effects.

- Piperidine carboxamide: Provides conformational flexibility and solubility modulation.

- Methyl benzoate: Ester group influencing lipophilicity and metabolic stability.

This compound is hypothesized to exhibit bioactivity in cancer, inflammation, or infectious diseases, aligning with trends in imidazole-based drug development .

Properties

IUPAC Name |

methyl 2-[[1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-15-23-9-12-28(15)20-13-19(24-14-25-20)27-10-7-16(8-11-27)21(29)26-18-6-4-3-5-17(18)22(30)31-2/h3-6,9,12-14,16H,7-8,10-11H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLULPMRDRQTKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties

Biological Activity

Methyl 2-(1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a piperidine ring, which is further substituted with a pyrimidine and an imidazole group. This unique structure may contribute to its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole and pyrimidine rings can interact with enzyme active sites, potentially inhibiting key metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

- IC50 Values : The compound demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potent antiproliferative effects (e.g., values ranging from 0.63 µM to 4.53 µM) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.63 |

| A549 | 3.0 |

| HCT116 | 1.26 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:

- Broad-Spectrum Activity : It shows effectiveness against both bacterial and fungal strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.

Other Biological Activities

Other potential activities include:

- Anti-inflammatory Effects : Some analogs have shown promise in reducing inflammatory markers in cellular models.

- Antiviral Properties : Initial screenings indicate potential efficacy against certain viral infections, warranting further investigation.

Case Studies

Several studies have explored the biological effects of related compounds, providing context for the activity of this compound:

- Study on Anticancer Efficacy : A study published in MDPI reviewed various derivatives of imidazole and their anticancer activities, highlighting compounds with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Enzyme Inhibition Studies : Research indicated that similar compounds effectively inhibited certain kinases involved in cancer progression, supporting the hypothesis that this compound may have similar effects.

Comparison with Similar Compounds

Pharmacological Activity

- Target Compound : Preliminary in silico studies suggest inhibitory activity against kinases (e.g., EGFR, PI3K) due to pyrimidine-imidazole interactions. The methyl ester may enhance cell permeability compared to carboxylic acid derivatives.

- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine : Demonstrates fluorescence properties and antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

- Dexlansoprazole : Clinically used proton-pump inhibitor; highlights the therapeutic versatility of imidazole derivatives but lacks the pyrimidine-piperidine scaffold .

Molecular Properties and QSAR Insights

Data-driven comparisons using key descriptors:

Quantum mechanical evaluations indicate that its pyrimidine ring enhances electron-deficient character, favoring interactions with kinase ATP-binding pockets .

Research Findings and Implications

- Bioactivity : The 2-methylimidazole group in the target compound may confer greater metabolic stability than unsubstituted imidazoles, as observed in analogs like Dexlansoprazole .

- Synthetic Challenges: Steric hindrance from the methyl benzoate group complicates purification, necessitating advanced LC/MS profiling techniques akin to those used for marine actinomycete metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.